6-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine-7-carboxamide
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Overview
Description
6-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine-7-carboxamide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse biological activities and has been extensively studied for its potential therapeutic applications. The structure of this compound consists of a fused bicyclic system with a carboxamide group at the 7th position, a methyl group at the 6th position, and an o-tolyl group at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine-7-carboxamide can be achieved through a multi-step process involving the following key steps:
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Formation of the Imidazo[1,2-a]pyridine Core: : The imidazo[1,2-a]pyridine core can be synthesized via a three-component reaction involving 2-aminopyridine, arylglyoxal, and 4-hydroxypyran. This reaction is typically carried out under catalyst-free conditions using a green solvent, making it an eco-friendly and scalable process .
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Introduction of the Methyl Group: : The methyl group at the 6th position can be introduced through a regioselective alkylation reaction. This step requires the use of a suitable alkylating agent and a base to facilitate the reaction .
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Attachment of the o-Tolyl Group: : The o-tolyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This reaction involves the use of an arylboronic acid and a palladium catalyst under mild conditions .
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Formation of the Carboxamide Group: : The carboxamide group at the 7th position can be formed through an amidation reaction. This step involves the use of an amine and a carboxylic acid derivative, such as an acid chloride or an ester, under appropriate reaction conditions .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and process optimization techniques to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine-7-carboxamide undergoes various chemical reactions, including:
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding alcohols or carboxylic acids .
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Reduction: : Reduction reactions can be performed on the carboxamide group to yield the corresponding amine .
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Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the imidazo[1,2-a]pyridine core .
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
6-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine-7-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine-7-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
6-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine-7-carboxamide can be compared with other similar compounds in the imidazo[1,2-a]pyridine family:
Similar Compounds: Examples include 2-ethyl-6-chloroimidazo[1,2-a]pyridine, 6-methylimidazo[1,2-a]pyridine, and 2-phenylimidazo[1,2-a]pyridine.
Uniqueness: The presence of the o-tolyl group and the carboxamide functionality at specific positions makes this compound unique.
Properties
Molecular Formula |
C16H15N3O |
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Molecular Weight |
265.31 g/mol |
IUPAC Name |
6-methyl-2-(2-methylphenyl)imidazo[1,2-a]pyridine-7-carboxamide |
InChI |
InChI=1S/C16H15N3O/c1-10-5-3-4-6-12(10)14-9-19-8-11(2)13(16(17)20)7-15(19)18-14/h3-9H,1-2H3,(H2,17,20) |
InChI Key |
BYMGDYGTVXYVQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=CN3C=C(C(=CC3=N2)C(=O)N)C |
Origin of Product |
United States |
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